molecular formula C16H16N2O2 B13728714 6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one

6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one

Cat. No.: B13728714
M. Wt: 268.31 g/mol
InChI Key: HYSBOTLPPOZROJ-UHFFFAOYSA-N
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Description

6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their versatile applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one typically involves the reaction of 2-aminophenol with p-toluidine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to achieve consistent results. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Halogenated benzoxazines, amino-substituted benzoxazines

Scientific Research Applications

6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones
  • 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

Uniqueness

6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one stands out due to its unique benzoxazine ring structure, which imparts distinct chemical and physical properties

Biological Activity

6-Methyl-2-(p-tolylamino)-1H-benzo-[d][1,3]oxazin-4(2H)-one is a compound of significant interest in various fields, including pharmaceutical development and agricultural chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and applications in different domains.

The compound can be characterized by its molecular formula C16H16N2O2C_{16}H_{16}N_2O_2 and a molecular weight of approximately 284.31 g/mol. Its structural features include a benzo[d][1,3]oxazine ring system, which contributes to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as:

  • Pharmaceutical Agent : Investigated for its role in treating neurological disorders by enhancing drug efficacy.
  • Herbicide and Pesticide : Utilized in agricultural formulations to manage weeds while minimizing environmental impact.
  • Material Science : Explored for developing advanced materials with improved durability.
  • Analytical Chemistry : Acts as a reagent for detecting specific compounds in complex mixtures.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems or inhibiting specific enzymes involved in neurodegenerative processes. For instance, it has been suggested that derivatives of this compound could act as phosphodiesterase (PDE) inhibitors, which are beneficial for cognitive enhancement and neuroprotection .

Enzyme Interactions

In biochemical studies, this compound has been used to study enzyme interactions and metabolic pathways. This contributes to understanding how the compound may influence various biological processes and therapeutic targets .

1. Neuroprotective Activity

A study evaluated the neuroprotective effects of various derivatives of the compound on HT-22 cells subjected to corticosterone-induced toxicity. The results showed that certain derivatives significantly increased cell viability in a dose-dependent manner, suggesting their potential as neuroprotective agents .

2. Agricultural Applications

In agricultural chemistry, formulations containing this compound have demonstrated effective herbicidal activity against specific weed species. Field trials indicated that it could control weed populations while exhibiting low toxicity to non-target organisms .

Data Tables

Activity TypeApplication AreaFindings
NeuroprotectionPharmaceutical DevelopmentIncreased cell viability in neurotoxicity models
Herbicidal ActivityAgricultural ChemistryEffective against targeted weed species
Material DevelopmentMaterial SciencePotential for durable polymer coatings

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-methyl-2-(4-methylanilino)-1,2-dihydro-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H16N2O2/c1-10-3-6-12(7-4-10)17-16-18-14-8-5-11(2)9-13(14)15(19)20-16/h3-9,16-18H,1-2H3

InChI Key

HYSBOTLPPOZROJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2NC3=C(C=C(C=C3)C)C(=O)O2

Origin of Product

United States

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